Cas no 86194-41-4 (α-1,2,3,4,5,6-Hexachlorocyclohexane-d6)
α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 Chemical and Physical Properties
Names and Identifiers
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- Cyclohexane-1,2,3,4,5,6-d6,1,2,3,4,5,6-hexachloro-, (1a,2a,3b,4a,5b,6b)- (9CI)
- alpha-1,2,3,4,5,6-Hexachlorocyclohexane-d6
- α-HCH-d6
- alpha-1,2,3,4,5,6-Hexachlorocyclohexane-d6100µg
- α-1,2,3,4,5,6-Hexachlorocyclohexane-d6
- α-BHC-d6
- alpha-HCH-d6, analytical standard
- 86194-41-4
- beta-HCH D6 10 microg/mL in Cyclohexane
- 1ST20021D6
- beta-HCH D6
- (1?,2?,3?,4?,5?,6?)-1,2,3,4,5,6-Hexachlorocyclohexane-1,2,3,4,5,6-d6; ?-1,2,3,4,5,6-Hexachlorocyclohexane-d6; alpha-HCH D6
- Cyclohexane-1,2,3,4,5,6-d6, 1,2,3,4,5,6-hexachloro-, (1.alpha.,2.alpha.,3.beta,4.alpha.,5.beta.,6.beta.)-
- GAMMA-HCH-D6
- Lindane-D6
- alpha-HCH D6
- 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane
- 86194-42-5
- alpha-HCH D6 100 microg/mL in Cyclohexane
- alpha-HCH-d6
- D98489
- (1?,2?,3?,4?,5?,6?)-1,2,3,4,5,6-Hexachlorocyclohexane-1,2,3,4,5,6-d6; Hexadeuterated lindane; Lindane-d6; gamma-HCH D6
- 60556-82-3
- gamma-HCH D6
- ?-HCH-d6
- DTXSID801028007
- F91435
- gamma-HCH D6 100 microg/mL in Cyclohexane
- hexachloro(?H?)cyclohexane
- (1a,2a,3ss,4a,5ss,6ss)-1,2,3,4,5,6-Hexachlorocyclohexane-1,2,3,4,5,6-d6; a-1,2,3,4,5,6-Hexachlorocyclohexane-d6; alpha-HCH D6
- gamma-1,2,3,4,5,6-Hexachlorocyclohexane-d6
- (1a,2a,3ss,4a,5a,6ss)-1,2,3,4,5,6-Hexachlorocyclohexane-1,2,3,4,5,6-d6; Hexadeuterated lindane; Lindane-d6; gamma-HCH D6
-
- MDL: MFCD01632293
- Inchi: 1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1D,2D,3D,4D,5D,6D
- InChI Key: JLYXXMFPNIAWKQ-MZWXYZOWSA-N
- SMILES: ClC1([2H])C([2H])(C([2H])(C([2H])(C([2H])(C1([2H])Cl)Cl)Cl)Cl)Cl
Computed Properties
- Exact Mass: 293.89800
- Monoisotopic Mass: 293.897727g/mol
- Isotope Atom Count: 6
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Melting Point: 159-160 °C
- PSA: 0.00000
- LogP: 3.64440
α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H312-H351-H410
- Warning Statement: P273-P280-P301+P310-P501
- Hazardous Material transportation number:UN2811 - class 6.1 - PG 3 - MP - RQ - Toxic solids, organic, n.o.s. HI: all
- WGK Germany:3
- Hazard Category Code: 21-25-40-50/53
- Safety Instruction: 22-36/37-45-60-61
-
Hazardous Material Identification:
- Storage Condition:2-8°C
α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 03811-5MG |
α-HCH-d6 |
86194-41-4 | 5mg |
¥8664.59 | 2025-01-11 | ||
| TRC | H290776-5mg |
α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 |
86194-41-4 | 5mg |
$ 55.00 | 2022-06-04 | ||
| TRC | H290776-10mg |
α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 |
86194-41-4 | 10mg |
$ 85.00 | 2022-06-04 | ||
| TRC | H290776-25mg |
α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 |
86194-41-4 | 25mg |
$ 155.00 | 2022-06-04 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 03811-5MG |
86194-41-4 | 5MG |
¥15785.64 | 2023-01-16 | |||
| AstaTech | D98489-50/MG |
ALPHA-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE-D6 |
86194-41-4 | 95% | 50mg |
$355 | 2023-09-19 | |
| AstaTech | D98489-100/MG |
ALPHA-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE-D6 |
86194-41-4 | 95% | 100mg |
$455 | 2023-09-19 |
α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on α-1,2,3,4,5,6-Hexachlorocyclohexane-d6
Professional Introduction to α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 (CAS No. 86194-41-4)
The compound α-1,2,3,4,5,6-Hexachlorocyclohexane-d6, identified by the CAS number 86194-41-4, is a deuterated derivative of hexachlorocyclohexane (HCH). This molecule has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and spectroscopic properties. Hexachlorocyclohexane, a well-known organochlorine compound, is primarily recognized for its role as an insecticide. However, the deuterated variant, α-1,2,3,4,5,6-Hexachlorocyclohexane-d6, offers distinct advantages in analytical chemistry and drug development.
The structural integrity of α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 is characterized by a cyclohexane ring fully substituted with chlorine atoms, with six deuterium atoms replacing the hydrogen atoms. This modification enhances the compound's stability and reduces its reactivity in various chemical environments. The deuterium atoms also improve the compound's suitability for high-resolution nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tool for structural elucidation and dynamic studies.
In recent years, advancements in mass spectrometry and NMR techniques have further highlighted the utility of α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 in complex molecular studies. Researchers have leveraged its high isotopic purity to investigate the metabolic pathways of various bioactive molecules. The compound's ability to serve as an internal standard in NMR spectroscopy ensures accurate quantification and characterization of complex mixtures. This has been particularly beneficial in the development of new pharmaceuticals and agrochemicals.
The pharmaceutical industry has shown keen interest in α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 due to its potential applications in drug discovery and synthesis. Its stable structure allows for precise functionalization at specific positions on the cyclohexane ring. This property is exploited in the synthesis of chiral compounds and intermediates used in the development of novel therapeutics. Additionally, the deuterated version can help mitigate unwanted side reactions during drug synthesis by reducing protodeuterium exchange.
Recent studies have also explored the role of α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 in environmental chemistry. The compound's resistance to degradation makes it a useful marker for tracing environmental pollutants. Researchers have employed it to study the persistence and mobility of chlorinated compounds in soil and water systems. These studies contribute to a better understanding of ecological systems and inform strategies for pollution control.
The analytical capabilities of α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 extend beyond spectroscopy. Its unique isotopic signature allows for sensitive detection and quantification using techniques such as liquid chromatography-mass spectrometry (LC-MS). This has been particularly useful in clinical diagnostics where trace levels of specific compounds need to be identified accurately. The compound's stability under various storage conditions also makes it a reliable standard for quality control purposes.
The synthesis of α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 presents both challenges and opportunities for chemists. While traditional methods involve multi-step chlorination followed by deuterium exchange or direct deuteration techniques like catalytic hydrogenation with deuterium gas or deuteroxide solutions. Recent innovations in flow chemistry have enabled more efficient and scalable production processes for this compound. These advancements are crucial for meeting the growing demand from research laboratories worldwide.
The future prospects of α-1,2,3,4,5,6-Hexachlorocyclohexane-d6 are promising as new methodologies continue to emerge in chemical biology and pharmaceutical research。 Its versatility as an analytical tool and its potential applications in drug development make it a cornerstone compound in modern chemical research。 As scientists continue to uncover new uses for this molecule, its significance is expected to grow even further。
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